molecular formula C17H19ClN6O2S B6542548 1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060279-28-8

1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6542548
CAS RN: 1060279-28-8
M. Wt: 406.9 g/mol
InChI Key: ZLEBTJITRJHERU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of triazolopyridazines involves a pyridazine ring (a six-membered ring with two nitrogen atoms) fused with a triazole ring (a five-membered ring with three nitrogen atoms) .


Physical And Chemical Properties Analysis

Triazolopyridazines are typically solid at room temperature . Other physical and chemical properties can vary depending on the specific substituents on the triazole and pyridazine rings.

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). Notably, derivatives of this scaffold have demonstrated potent antitumor activities, making it a valuable candidate for further drug development .

Antimicrobial Applications

The compound and its derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in combating bacterial infections .

Analgesic and Anti-Inflammatory Effects

Studies have explored the compound’s analgesic and anti-inflammatory activities. It may modulate pain pathways and reduce inflammation, making it relevant for pain management and inflammatory conditions .

Antioxidant Potential

The compound shows antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a role in preventing various diseases, including neurodegenerative disorders and cardiovascular conditions .

Antiviral Activity

Researchers have investigated its antiviral effects, particularly against certain viruses. This property could be valuable in the development of antiviral drugs .

Enzyme Inhibitors

The compound acts as an inhibitor for enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes play essential roles in various physiological processes, and their inhibition can have therapeutic implications .

Potential as Antitubercular Agent

Preliminary studies suggest that derivatives of this scaffold exhibit antitubercular activity. Given the global burden of tuberculosis, this finding is significant .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is crucial for drug design. Researchers have explored how specific modifications impact biological activity, aiding rational drug development .

Future Directions

Triazolopyridazines are a focus of ongoing research due to their wide range of potential biological activities. Future research may explore new synthetic methods, investigate their mechanisms of action, and develop new drug candidates .

properties

IUPAC Name

6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O2S/c1-2-15-19-20-16-7-8-17(21-24(15)16)22-9-11-23(12-10-22)27(25,26)14-5-3-13(18)4-6-14/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEBTJITRJHERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

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